molecular formula C16H13NO3S2 B3740708 (5Z)-3-(furan-2-ylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3740708
M. Wt: 331.4 g/mol
InChI Key: IOTLGRCIVJPNMF-ZROIWOOFSA-N
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Description

(5Z)-3-(furan-2-ylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetically derived small molecule based on the privileged 1,3-thiazolidin-4-one scaffold, a heterocyclic ring system of significant interest in medicinal chemistry and drug discovery . This compound features a (Z)-configured benzylidene moiety at the 5-position and a furan-2-ylmethyl substitution at the 3-position of the core thiazolidinone ring, structural features known to influence both the compound's reactivity and its interaction with biological targets. The 1,3-thiazolidin-4-one core is widely recognized as a pharmacophore, and its derivatives demonstrate a remarkably diverse profile of biological activities . Recent scientific reviews highlight that such derivatives are investigated for their potent anticancer properties, with mechanisms of action that may include the induction of apoptosis and inhibition of key enzymes involved in cancer progression . Furthermore, this class of compounds is frequently explored for antimicrobial, anti-inflammatory, antioxidant, and antitubercular activities . The specific substitution pattern on the thiazolidinone core is critical for its bioactivity, and the presence of the 2-methoxybenzylidene group is a modification of interest for optimizing pharmacological properties . This compound is supplied for research applications only, exclusively for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical as a key intermediate in multicomponent reactions or as a lead structure for the development of novel bioactive molecules targeting a range of diseases .

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c1-19-13-7-3-2-5-11(13)9-14-15(18)17(16(21)22-14)10-12-6-4-8-20-12/h2-9H,10H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTLGRCIVJPNMF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with 2-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent, such as ethanol or methanol, and a catalyst like piperidine or triethylamine. The reaction mixture is then heated for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(furan-2-ylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted thiazolidinone derivatives

Scientific Research Applications

(5Z)-3-(furan-2-ylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.

    Medicine: Studied for its anticancer activity, particularly in inhibiting the growth of cancer cells and inducing apoptosis.

Mechanism of Action

The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or proteases.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the NF-κB pathway, leading to reduced inflammation and cancer cell growth.

Comparison with Similar Compounds

Substituent Variations at Position 3

The furan-2-ylmethyl group in the target compound distinguishes it from other rhodanine derivatives. Key comparisons include:

  • 3-Phenyl derivatives : Compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () exhibit reduced solubility due to the hydrophobic phenyl group, whereas the furan substituent may enhance polarity and π-π interactions .
Table 1: Substituent Effects at Position 3
Compound Substituent at Position 3 Key Properties Reference
Target Compound Furan-2-ylmethyl Moderate polarity, π-π interactions
(5Z)-5-(2-Methylbenzylidene)-3-phenyl Phenyl Hydrophobic, low solubility
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl) Piperazin-1-yl High solubility, kinase inhibition
(5Z)-3-Allyl-5-[(5-methyl-2-furyl)methylene] Allyl Conformational flexibility

Benzylidene Group Variations at Position 5

The 2-methoxybenzylidene group in the target compound contrasts with other substituents:

  • 2-Hydroxybenzylidene: (5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate () forms stronger hydrogen bonds, influencing crystal packing and solubility .
  • 4-Hydroxy-3-methoxybenzylidene : Derivatives like (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one () exhibit enhanced antioxidant activity due to the catechol-like structure .
  • 1,3-Benzodioxol-5-ylmethylene : Compounds such as (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one () show increased metabolic stability owing to the electron-rich dioxolane ring .
Table 2: Benzylidene Group Effects at Position 5
Compound Benzylidene Substituent Key Properties Reference
Target Compound 2-Methoxybenzylidene Moderate H-bonding, lipophilic
(5Z)-5-(2-Hydroxybenzylidene) 2-Hydroxybenzylidene Strong H-bonding, solvate formation
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene) 4-Hydroxy-3-methoxy Antioxidant activity
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene) 1,3-Benzodioxol-5-yl Metabolic stability

Q & A

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C).
  • Photostability Testing : Exposure to UV light (ICH Q1B guidelines) to assess degradation pathways.
  • HPLC Monitoring : Track purity under accelerated storage conditions (40°C/75% RH for 6 months) .

How does the compound interact with serum proteins in pharmacokinetic studies?

Advanced Research Question

  • Fluorescence Quenching : Measure binding constants (Kb ≈ 10⁴ M⁻¹) with bovine serum albumin (BSA).
  • Circular Dichroism (CD) : Detect conformational changes in BSA upon compound binding.
  • Molecular Dynamics Simulations : Predict binding sites and residence times .

Notes

  • Methodological Focus : Answers emphasize experimental workflows over theoretical definitions.
  • Consistency : All questions adhere to academic research scenarios, avoiding commercial aspects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(furan-2-ylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(furan-2-ylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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